

Production and Purification of Recombinant SLAM Protein: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *SLAM protein*

CAS No.: *169535-43-7*

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Introduction

The Signaling Lymphocytic Activation Molecule (SLAM) family of receptors are type I transmembrane glycoproteins that play a crucial role in regulating the activation and differentiation of a wide range of immune cells.[1] These receptors are involved in both innate and adaptive immune responses, making them attractive targets for therapeutic intervention in various diseases, including autoimmune disorders and cancer. The production of high-purity, functionally active recombinant **SLAM protein** is essential for structural studies, drug screening, and the development of novel biologics.

This document provides detailed application notes and protocols for the expression and purification of recombinant **SLAM protein**, focusing on the human SLAMF1 (CD150) member as an exemplar. The methodologies described herein can be adapted for other SLAM family members with appropriate modifications.

Data Presentation

Table 1: Comparison of Common Protein Expression Systems

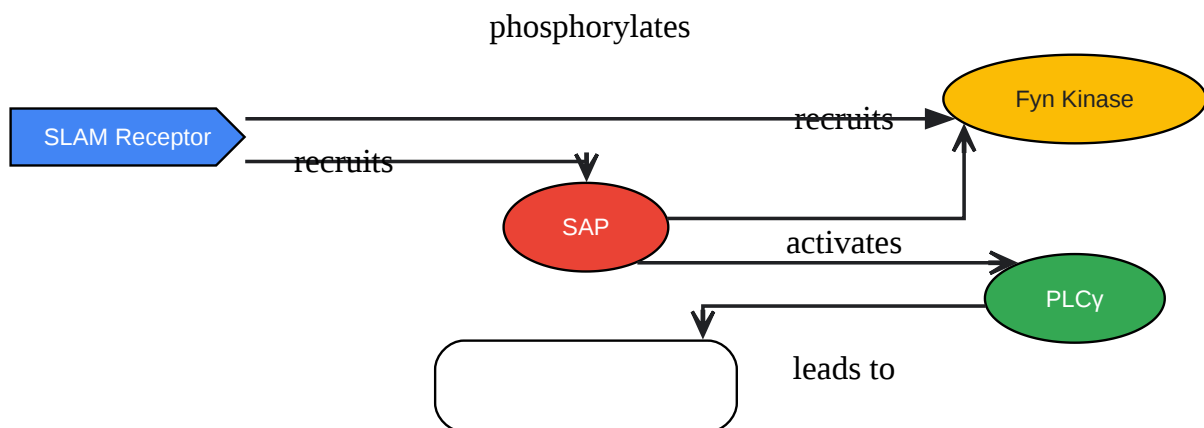
Expression System	Advantages	Disadvantages	Suitability for SLAM
E. coli	<ul style="list-style-type: none"> - Low cost and rapid growth- Well-established genetics and vectors- High protein yields often achievable 	<ul style="list-style-type: none"> - Lack of post-translational modifications (e.g., glycosylation)- Proteins can form insoluble inclusion bodies 	<p>Limited: SLAM proteins are glycosylated, which is critical for proper folding and function. Unglycosylated protein from E. coli may not be biologically active.</p>
Yeast (<i>P. pastoris</i>)	<ul style="list-style-type: none"> - Capable of some post-translational modifications- High-density cell culture is possible- Generally inexpensive 	<ul style="list-style-type: none"> - Glycosylation patterns may differ from humans ("hyper-mannosylation") 	<p>Moderate: Can produce glycosylated SLAM, but the glycosylation pattern may not be identical to the native protein, potentially affecting function.</p>
Insect Cells (<i>Baculovirus</i>)	<ul style="list-style-type: none"> - High levels of protein expression- Capable of complex post-translational modifications similar to mammalian cells 	<ul style="list-style-type: none"> - More time-consuming and expensive than prokaryotic systems 	<p>Good: A viable option for producing properly folded and glycosylated SLAM protein.</p>
Mammalian Cells (HEK293, CHO)	<ul style="list-style-type: none"> - Proper protein folding and assembly- Human-like post-translational modifications- Suitable for secreted protein production 	<ul style="list-style-type: none"> - Higher cost and slower growth- Lower protein yields compared to E. coli 	<p>Excellent: The preferred system for producing recombinant SLAM protein with native-like structure and function.</p> <p>[2][3][4][5][6]</p>

Table 2: Quantitative Parameters for Recombinant Human SLAMF1 Production in HEK293 Cells

Parameter	Typical Value	Source
Expression System	Transient transfection of HEK293 cells	[2][5]
Typical Yield	1 - 120 mg/L of culture	[2]
Purity (Post-Purification)	>90%, >95%, or >97%	[3][7][8]
Molecular Weight (Predicted)	~25.4 kDa (protein only)	[6]
Molecular Weight (Observed, SDS-PAGE)	40-60 kDa (due to glycosylation)	[6]
Endotoxin Level	< 1.0 EU per µg of protein	[7][9]

Signaling Pathway and Experimental Workflow Visualization

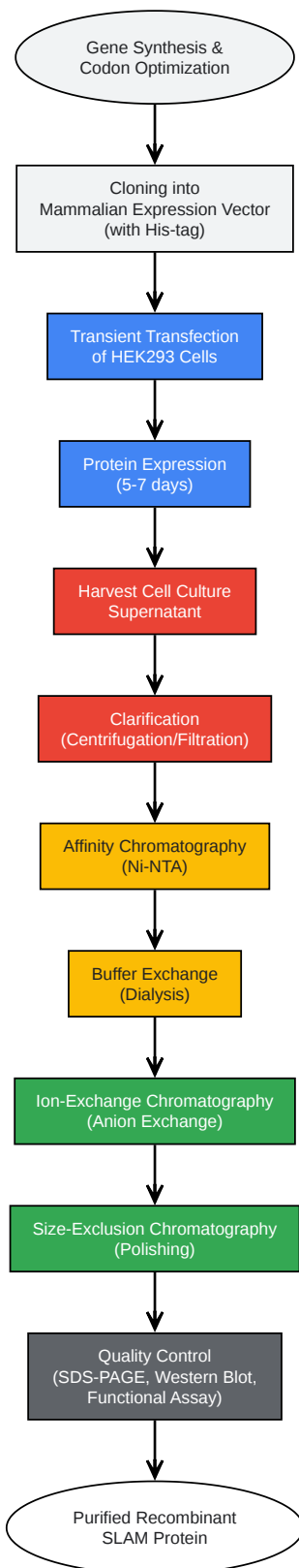
SLAM-SAP Signaling Pathway



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Caption: SLAM-SAP signaling cascade.

Recombinant SLAM Protein Production and Purification Workflow



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